3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine
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Overview
Description
3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine is an organic compound characterized by the presence of trifluoromethyl and fluoro-phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine typically involves the reaction of 4-fluorophenol with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoro or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro-phenoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(4-fluorophenoxy)-2-(trifluoromethyl)propanoic acid: This compound shares similar structural features but differs in its functional groups.
4-(Trifluoromethoxy)phenylboronic acid: Another compound with trifluoromethyl and phenoxy groups, used in different applications.
Uniqueness
3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine is unique due to its specific combination of trifluoromethyl and fluoro-phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H9F4NO |
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Molecular Weight |
223.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(4-fluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H9F4NO/c10-6-1-3-7(4-2-6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
JFHZOIQTTMAFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(CN)C(F)(F)F)F |
Origin of Product |
United States |
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